molecular formula C13H19ClN2O B6156180 N-(4-phenylpiperidin-4-yl)acetamide hydrochloride CAS No. 142001-86-3

N-(4-phenylpiperidin-4-yl)acetamide hydrochloride

Cat. No.: B6156180
CAS No.: 142001-86-3
M. Wt: 254.8
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Description

N-(4-phenylpiperidin-4-yl)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 4-phenylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylpiperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-phenylpiperidin-4-yl)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications in treating diseases such as influenza and COVID-19.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-phenylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenylpiperidin-4-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

142001-86-3

Molecular Formula

C13H19ClN2O

Molecular Weight

254.8

Purity

95

Origin of Product

United States

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